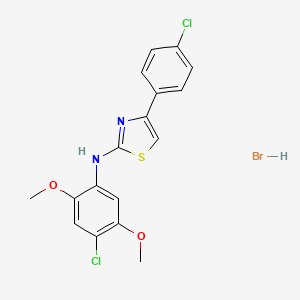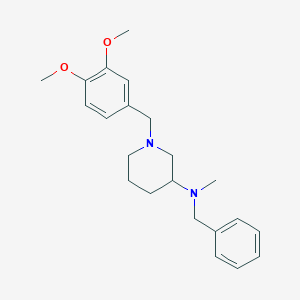![molecular formula C16H9F2N3OS B6025736 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a variety of methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and proteins that are essential for cell growth and survival. The compound has been shown to target different pathways in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. The compound has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as a novel anticancer agent. The compound has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One of the primary areas of interest is in the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields. Other future directions include the development of new derivatives of the compound with improved properties and the testing of the compound in clinical trials for its potential as an anticancer agent.
In conclusion, this compound is a novel compound that has shown promising results in scientific research. The compound has potential applications in various fields, including medicinal chemistry, antibacterial and antifungal agents. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
合成法
The synthesis of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine, 2-chloro-3,5-difluorobenzaldehyde, and 2-thiophenecarboxylic acid in the presence of a base and a catalyst. The reaction proceeds through a multistep process to form the desired compound. Other methods include the use of different starting materials and conditions.
科学的研究の応用
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where the compound has been tested for its anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been tested for its antibacterial and antifungal properties.
特性
IUPAC Name |
11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3OS/c17-14(18)10-6-9(8-4-2-1-3-5-8)11-12-13(23-16(11)21-10)15(22)20-7-19-12/h1-7,14H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSLAZEZBXBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC=N4)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)

![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B6025743.png)

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6025747.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)